2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine
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Overview
Description
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol . This compound is characterized by a cyclopentyl group attached to an ethanamine backbone, which is further substituted with a phenoxyphenyl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentylmagnesium bromide with 4-phenoxybenzaldehyde to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-1-(4-methoxyphenyl)ethan-1-amine
- 2-Cyclopentyl-1-(4-chlorophenyl)ethan-1-amine
- 2-Cyclopentyl-1-(4-fluorophenyl)ethan-1-amine
Uniqueness
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds .
Biological Activity
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.
- Molecular Formula : C₁₃H₁₅N
- Molecular Weight : 201.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to act as a selective modulator of certain neurotransmitter systems, which could explain its potential therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that it may influence serotonin and norepinephrine levels, contributing to its antidepressant-like effects in animal models.
- Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory disorders.
Case Studies
- Animal Model Studies : In a study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was administered at varying doses, with the most effective dose showing a marked increase in locomotor activity and a decrease in immobility during forced swim tests.
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the reuptake of serotonin and norepinephrine, similar to established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests a comparable mechanism of action that warrants further investigation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Primary Activity |
---|---|---|
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one | Hydroxy derivative | Antioxidant, moderate anti-inflammatory |
2-Cyclopentyl-1-(4-methoxyphenyl)ethan-1-amine | Methoxy derivative | Neuroprotective effects |
2-Cyclopentyl-1-(4-chlorophenyl)ethan-1-amines | Chlorinated derivative | Antidepressant activity |
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of related compounds, highlighting how modifications in the phenoxy group can significantly alter biological activity. For instance:
- Substitutions at the para position of the phenoxy group enhance binding affinity to serotonin receptors.
Safety Profile and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
Properties
IUPAC Name |
2-cyclopentyl-1-(4-phenoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15,19H,4-7,14,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFUCIVFQJXZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=CC=C(C=C2)OC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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